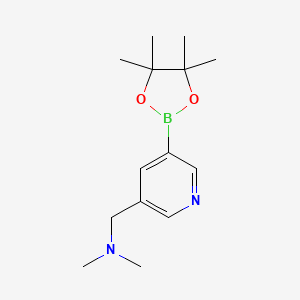
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Übersicht
Beschreibung
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H8FIN2O2 . It has a molecular weight of 310.06 g/mol .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, ethyl (6-fluoropyridin-2-yl)carbamate reacts with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at -78℃ for 2 hours . In the second stage, iodine is added to the mixture and stirred for 1 hour at -78℃ . The reaction mixture is then quenched with a saturated Na2S2O3 solution and allowed to warm to ambient temperature . Ethyl acetate is added to the mixture and the organic layer is washed with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated . The resulting residue is purified by flash chromatography to afford the product .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and an iodine atom at the 3-position . The pyridine ring is also substituted with a carbamate group, which includes an ethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
- Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate has been explored in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, potential anticancer agents. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
Development of Anticancer Analogues
- Alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, closely related to this compound, have been conducted to develop novel anticancer agents. These studies focus on the necessity of a carbamate group for activity and the impact of substituent modifications (Temple, Rener, & Comber, 1989).
Chemiluminescence Studies
- The chemiluminescent reactions involving ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate, a derivative of this compound, have been investigated. This research provides insights into the mechanism of chemiluminescence and the intermediate formation of 1,2-dioxetanone (Ciscato et al., 2014).
Surface-Enhanced Raman Scattering
- Ethyl carbamate, structurally related to this compound, has been detected in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method showcases the potential of ethyl carbamate derivatives in analytical chemistry, particularly in the detection of toxic compounds in food and beverages (Yang et al., 2013).
Toxicological Studies
- Ethyl carbamate, a compound related to this compound, has been extensively studied for its toxic effects. Studies focus on its presence in fermented food and beverages, potential carcinogenicity, and strategies for mitigating its impact on human health (Weber & Sharypov, 2009).
Safety and Hazards
The safety information available indicates that Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
ethyl N-(6-fluoro-3-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIN2O2/c1-2-14-8(13)12-7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICDOFFHXPJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728898 | |
| Record name | Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001070-26-3 | |
| Record name | Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001070-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)


![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
